molecular formula C15H19N3O3 B13730267 tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate

Cat. No.: B13730267
M. Wt: 289.33 g/mol
InChI Key: YWWIKXVICSULGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrazole ring

Preparation Methods

The synthesis of tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-amino-2-methylphenol with tert-butyl 4-chloropyrazole-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in its activity, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(4-amino-2-methylphenoxy)benzoate
  • tert-Butyl 3-(4-amino-2-methylphenoxy)benzoate
  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenoxy)pyrazole-1-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-10-7-11(16)5-6-13(10)20-12-8-17-18(9-12)14(19)21-15(2,3)4/h5-9H,16H2,1-4H3

InChI Key

YWWIKXVICSULGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CN(N=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.